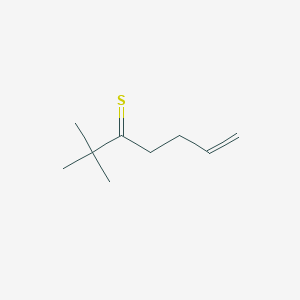
2,2-Dimethylhept-6-ene-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylhept-6-ene-3-thione is an organic compound characterized by its unique structure, which includes a heptene backbone with a thione group and two methyl groups attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylhept-6-ene-3-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylhept-6-ene with sulfur sources under specific conditions to introduce the thione group. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylhept-6-ene-3-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in substitution reactions where the thione group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
Scientific Research Applications
2,2-Dimethylhept-6-ene-3-thione has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethylhept-6-ene-3-thione involves its interaction with molecular targets and pathways. The thione group can interact with nucleophiles and electrophiles, leading to various biochemical and chemical transformations. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2-Dimethylhept-6-ene-3-thione include:
- 2,2-Dimethylhept-3-ene
- 2,6-Dimethyl-3-heptene
- 2,2-Dimethyl-3-heptene
Uniqueness
This compound is unique due to the presence of the thione group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the thione group or have different functional groups .
Properties
CAS No. |
59104-35-7 |
|---|---|
Molecular Formula |
C9H16S |
Molecular Weight |
156.29 g/mol |
IUPAC Name |
2,2-dimethylhept-6-ene-3-thione |
InChI |
InChI=1S/C9H16S/c1-5-6-7-8(10)9(2,3)4/h5H,1,6-7H2,2-4H3 |
InChI Key |
RJFUEXBZQXSXTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=S)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


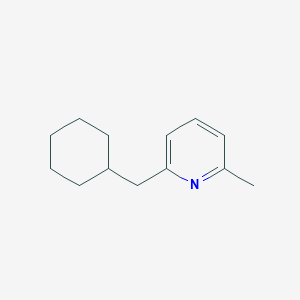
![2-hydroxy-4,4-dimethyl-1-[methyl(prop-2-ynyl)amino]-1-phenylpentan-3-one;oxalic acid](/img/structure/B14611861.png)
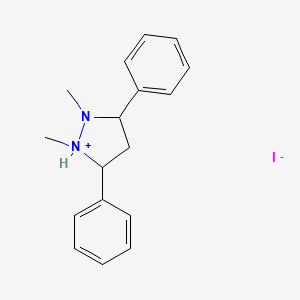
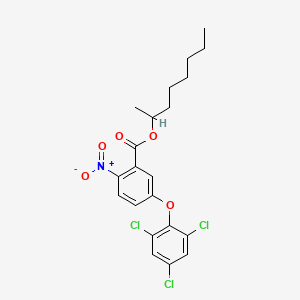
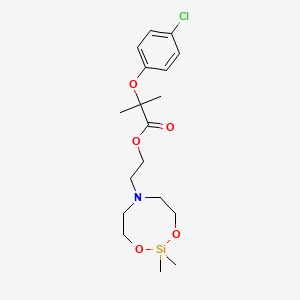
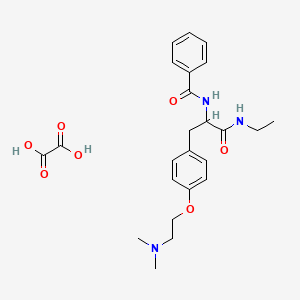

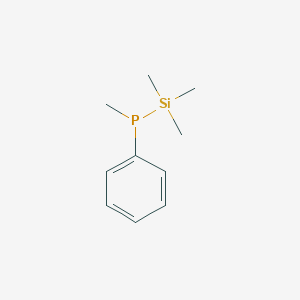
![Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]-](/img/structure/B14611917.png)
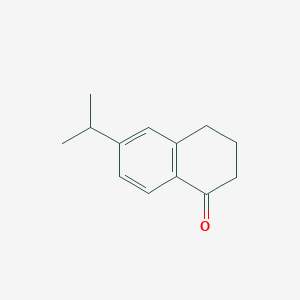
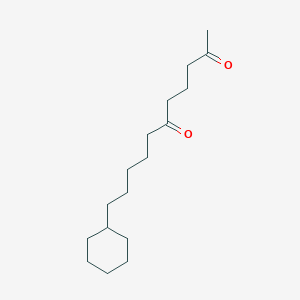
![N-[4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14611924.png)
![4-(4-Bromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14611930.png)

